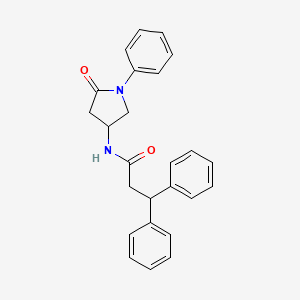![molecular formula C19H22N2OS2 B6491545 2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326820-15-8](/img/structure/B6491545.png)
2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a thienopyrimidinone derivative. Thienopyrimidinones are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . These compounds are known for their diverse biological activities .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one”, also known as “2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one”.
Antitubercular Agents
2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one: has shown potential as an antitubercular agent. Research indicates that thieno[2,3-d]pyrimidin-4(3H)-ones can be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds have been designed, synthesized, and screened, demonstrating significant antimycobacterial activity . This makes them promising candidates for developing new treatments for tuberculosis.
Neuroprotective and Anti-neuroinflammatory Agents
This compound and its derivatives have been explored for their neuroprotective and anti-neuroinflammatory properties. Studies have shown that triazole-pyrimidine hybrids, which include similar structures, can protect neuronal cells and reduce inflammation in the brain. These properties are crucial for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease . The mechanism involves inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway.
Acaricides
Recent studies have explored the use of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as acaricides, which are agents used to kill mites and ticks. These compounds have shown effectiveness in controlling pest populations, making them useful in agriculture and veterinary medicine . Their mode of action typically involves disrupting the nervous system of the pests.
These diverse applications highlight the significant potential of 2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives in various fields of scientific research and drug development.
Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents Discovery of HNPC-A188: a novel acaricide containing thieno[3,2-d]pyrimidin-4(3H)-one
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-3-4-5-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-8-6-14(2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBELTKMTSXUIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylbenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491474.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)
![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)